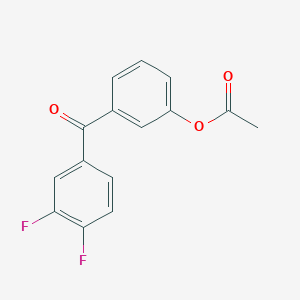

3-Acetoxy-3',4'-difluorobenzophenone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

[3-(3,4-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGCVLGDEDNIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641663 | |

| Record name | 3-(3,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-20-6 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](3,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Fluorine Chemistry and Advanced Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. mdpi.comtandfonline.com The presence of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics. acs.orgacs.orgbenthamscience.com Fluorine's high electronegativity can influence the acidity of nearby functional groups and modulate the electron density of aromatic rings. acs.org These modifications are crucial in the design of new pharmaceuticals and advanced materials. mdpi.com The introduction of fluorine is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.com

In the context of advanced organic synthesis, fluorinated compounds serve as versatile building blocks for the construction of complex molecular architectures. numberanalytics.com The development of novel fluorination methods is an active area of research, aiming to provide more efficient and selective ways to introduce fluorine into organic molecules. mdpi.com The unique reactivity of fluorinated compounds opens up new avenues for chemical transformations and the synthesis of novel materials. numberanalytics.com

Overview of Academic Research Trajectories for Fluorinated Benzophenones

Academic research on fluorinated benzophenones is multifaceted, with significant efforts directed towards their synthesis and application. A primary method for the synthesis of benzophenone (B1666685) derivatives is the Friedel-Crafts acylation, a classic and versatile reaction in organic chemistry. nih.govtandfonline.comrsc.org This reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govgoogle.com The synthesis of fluorinated benzophenones often utilizes variations of this method. tandfonline.com For instance, 4,4'-difluorobenzophenone (B49673) is commonly prepared by the acylation of fluorobenzene (B45895) with p-fluorobenzoyl chloride. wikipedia.org

The research trajectory for fluorinated benzophenones is also heavily influenced by their potential applications. In medicinal chemistry, these compounds are investigated for a range of biological activities. mdpi.com The benzophenone scaffold itself is a common motif in bioactive molecules. mdpi.com The addition of fluorine atoms can enhance these properties, leading to the development of new therapeutic agents. tandfonline.com

Furthermore, fluorinated ketones, including benzophenones, are a subject of interest in the study of chemical reactivity and the development of new synthetic methodologies. sapub.orgscispace.comresearchgate.net Researchers are exploring the unique reactivity of the carbonyl group in these molecules, which is influenced by the presence of the electron-withdrawing fluorine atoms. nih.gov The market for fluoroketones is projected to experience steady growth, driven by their increasing use in various industries. datainsightsmarket.com

While specific research on 3-Acetoxy-3',4'-difluorobenzophenone is still in its early stages, the broader trends in fluorine chemistry and the study of fluorinated benzophenones provide a clear indication of its potential research directions. Future investigations will likely focus on the development of efficient synthetic routes to this compound, a thorough evaluation of its physicochemical properties, and exploration of its utility as an intermediate in the synthesis of novel bioactive molecules and advanced materials.

Chemical Reactivity and Mechanistic Studies of 3 Acetoxy 3 ,4 Difluorobenzophenone

Nucleophilic Substitution Reactions Involving the Acetoxy Group

The acetoxy group (-OAc) attached to the phenyl ring of 3-Acetoxy-3',4'-difluorobenzophenone can undergo nucleophilic substitution, most notably hydrolysis, to yield the corresponding phenol (B47542). This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Under basic conditions, the hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the phenoxide ion as the leaving group, forming acetic acid. The phenoxide is subsequently protonated to yield the final phenol product. The reaction is effectively irreversible as the resulting phenoxide is a poor nucleophile. stanford.eduresearchgate.net

Acid-catalyzed hydrolysis can also occur, beginning with the protonation of the carbonyl oxygen of the ester. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A similar tetrahedral intermediate is formed, and following a series of proton transfers, the phenol is eliminated. acs.org

The reactivity of the acetoxy group is influenced by the electronic nature of the benzophenone (B1666685) core. While the acetyl group is electron-withdrawing, the lone pair of electrons on the phenolic oxygen can be donated into the aromatic pi system, which can activate the ortho and para positions towards electrophilic substitution, though this effect is less pronounced than in phenol itself. youtube.comchegg.com

Table 1: Representative Nucleophilic Substitution Reactions of the Acetoxy Group

| Reaction | Reagent/Conditions | Product | Mechanism |

| Base-Catalyzed Hydrolysis | NaOH (aq), Heat | 3-(3,4-Difluorobenzoyl)phenol | Nucleophilic Acyl Substitution |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Heat | 3-(3,4-Difluorobenzoyl)phenol | Nucleophilic Acyl Substitution |

Transformations of the Carbonyl Functionality within Fluorinated Benzophenone Structures

The carbonyl group of benzophenones is a site of rich chemical reactivity, susceptible to a variety of transformations including reduction, nucleophilic addition, and conversion to other functional groups. In fluorinated benzophenones, the presence of electron-withdrawing fluorine atoms can influence the electrophilicity of the carbonyl carbon.

One significant transformation is the direct deoxofluorination of the carbonyl group to a gem-difluoromethylene group. This can be achieved using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The reaction proceeds by initial attack of the carbonyl oxygen on the sulfur atom of the reagent, followed by intramolecular delivery of fluoride (B91410) and subsequent elimination to form the difluorinated product.

Another important reaction is the McMurry reaction, which involves the reductive coupling of two carbonyl groups to form an alkene. While this is an intramolecular reaction for diketones, intermolecular coupling of benzophenones can also be induced under specific conditions. For α-fluorinated benzophenones, this reaction can lead to unexpected products such as 9,10-diphenylanthracene (B110198) derivatives, indicating a complex reaction pathway that involves C-F bond cleavage.

Table 2: Selected Transformations of the Carbonyl Group in Fluorinated Benzophenones

| Reaction Type | Reagent(s) | Product Type | Notes |

| Deoxofluorination | Deoxo-Fluor® | gem-Difluoromethylene | Direct conversion of C=O to CF₂. |

| McMurry Coupling | TiCl₄, Zn(Cu) | Alkene | Reductive coupling of two carbonyls. |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Reduction of the ketone to an alcohol. |

| Grignard Reaction | RMgX | Tertiary Alcohol | Addition of an organometallic reagent. |

Reactivity of Fluorine Substituents within the Benzophenone Framework

The fluorine atoms on the 3',4'-difluorophenyl ring are subject to nucleophilic aromatic substitution (SNAr). The viability of this reaction is highly dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the benzoyl group acts as a moderate electron-withdrawing group, activating the attached phenyl ring towards nucleophilic attack.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring at the carbon bearing the leaving group (fluorine), forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing group. The subsequent departure of the fluoride ion restores the aromaticity of the ring.

The regioselectivity of the substitution is influenced by the position of the fluorine atoms relative to the activating benzoyl group. Generally, substitution is favored at positions ortho and para to a strong electron-withdrawing group. In the case of the 3',4'-difluorophenyl moiety, the benzoyl group is at the 1'-position. Therefore, the fluorine at the 4'-position is para to the activating group, making it more susceptible to nucleophilic attack than the fluorine at the 3'-position (meta). This regioselectivity is a critical consideration in the synthesis of polymers and other complex molecules derived from difluorobenzophenones. nih.gov

Table 3: Factors Influencing Nucleophilic Aromatic Substitution of Fluorine

| Factor | Influence on SNAr | Rationale |

| Electron-withdrawing Group | Activates the ring | Stabilizes the negative charge of the Meisenheimer complex through resonance and/or induction. |

| Position of Leaving Group | Ortho/Para favored | Allows for effective delocalization of the negative charge onto the activating group. Meta position offers less stabilization. libretexts.org |

| Nucleophile Strength | Strong nucleophiles are more effective | The rate-determining step is often the initial attack of the nucleophile. |

| Solvent | Polar aprotic solvents are preferred | Solvates the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. |

Advanced Spectroscopic Characterization Techniques in Research of Fluorinated Benzophenones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Structural Elucidation:

For a molecule like 3-Acetoxy-3',4'-difluorobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The protons on the acetoxy-substituted ring and the difluoro-substituted ring will appear in the aromatic region (typically 7.0-8.0 ppm), with their specific chemical shifts and splitting patterns (multiplicity) dictated by their position relative to the electron-withdrawing carbonyl and fluorine groups, and the electron-donating acetoxy group. The three protons of the acetoxy methyl group would appear as a sharp singlet, likely in the upfield region around 2.3 ppm.

¹⁹F NMR: Due to the high sensitivity and 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is particularly valuable for characterizing fluorinated compounds. sepscience.com The spectrum for this compound would show two distinct signals for the two non-equivalent fluorine atoms on the benzoyl ring. These signals would appear as multiplets due to coupling with each other and with adjacent aromatic protons. The chemical shifts for aromatic fluorine atoms typically fall within the range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu For instance, the two fluorine atoms in 4,4'-difluorobenzophenone (B49673) exhibit a multiplet around -106.5 ppm. sepscience.com

¹³C NMR: The ¹³C NMR spectrum would provide a carbon count and information about the electronic environment of each carbon atom. Key signals would include two distinct carbonyl carbon peaks: one for the ketone (~195 ppm) and one for the ester of the acetoxy group (~169 ppm). The aromatic carbons would appear between ~115 and 140 ppm, with those directly bonded to fluorine exhibiting splitting (¹JCF coupling). The methyl carbon of the acetoxy group would be found at a much higher field (~21 ppm).

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.2 - 7.8 | m | Aromatic Protons (7H) |

| ¹H | ~2.3 | s | Acetoxy CH₃ (3H) |

| ¹³C | ~194 | s | Ketone C=O |

| ¹³C | ~169 | s | Ester C=O |

| ¹³C | ~115 - 155 | m (some with C-F coupling) | Aromatic Carbons (12C) |

| ¹³C | ~21 | s | Acetoxy CH₃ |

| ¹⁹F | ~ -110 to -140 | m | Aromatic Fluorines (2F) |

Reaction Monitoring:

NMR is also a powerful technique for monitoring the progress of a chemical reaction in real-time. For the synthesis of this compound, which could be prepared by the acetylation of 3-Hydroxy-3',4'-difluorobenzophenone, ¹H NMR can be used to track the conversion. By taking aliquots from the reaction mixture over time, one could observe the disappearance of the phenolic -OH proton signal and the simultaneous appearance of the sharp singlet for the acetoxy methyl protons around 2.3 ppm. This quantitative change allows for the determination of reaction completion without the need for complex workup and isolation procedures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a compound with extremely high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. nih.gov This precision is crucial for unambiguously confirming the molecular formula of a newly synthesized compound.

The molecular formula for this compound is C₁₅H₁₀F₂O₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.

An HRMS analysis of this compound would be expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ that matches this calculated exact mass to within a very small tolerance (typically < 5 ppm). This high degree of accuracy allows chemists to distinguish the target compound's formula from other possible formulas that might have the same nominal mass, thereby providing definitive confirmation of its elemental composition. For example, the exact mass of 4,4'-difluorobenzophenone (C₁₃H₈F₂O) is 218.054321 Da. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Nominal Mass | 276 g/mol |

| Calculated Monoisotopic Mass | 276.05977 Da |

| Expected HRMS Result (e.g., [M+H]⁺) | 277.06760 Da |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency, making the IR spectrum a molecular "fingerprint."

For this compound, the IR spectrum would display several key absorption bands that confirm the presence of its constituent functional groups. The most prominent features would be the strong absorptions from the two carbonyl groups.

Ketone C=O Stretch: The benzophenone (B1666685) ketone carbonyl typically shows a strong absorption band in the region of 1650-1670 cm⁻¹.

Ester C=O Stretch: The ester carbonyl of the acetoxy group is expected to absorb at a higher frequency, generally between 1760-1770 cm⁻¹.

C-O Stretch: The C-O bonds of the ester group will exhibit strong stretching vibrations in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic rings typically appears as weaker bands just above 3000 cm⁻¹.

C-F Stretch: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region, typically between 1100-1250 cm⁻¹.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would also confirm the successful conversion of a hydroxyl precursor, as this region is characteristic of O-H stretching.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3050 - 3100 | Weak-Medium | C-H Stretch | Aromatic |

| ~1765 | Strong | C=O Stretch | Ester (Acetoxy) |

| ~1660 | Strong | C=O Stretch | Ketone |

| ~1580 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1150 - 1250 | Strong | C-F Stretch | Aryl Fluoride (B91410) |

| ~1100 - 1200 | Strong | C-O Stretch | Ester (Acetoxy) |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Acetoxy-3',4'-difluorobenzophenone. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

A fundamental aspect of these calculations is the determination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the fluorine atoms and the carbonyl group, combined with the electron-donating potential of the acetoxy group, would significantly influence the energies and localizations of the HOMO and LUMO. It is anticipated that the HOMO would be localized more on the acetoxy-substituted phenyl ring, while the LUMO would be centered on the difluorinated phenyl ring and the carbonyl group.

Another valuable tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and acetoxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, suggesting locations for nucleophilic attack.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Molecular Modeling and Simulation of Conformational Preferences

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Molecular modeling and simulation techniques are employed to explore the conformational landscape of this compound and identify its most stable geometries.

Benzophenone (B1666685) and its derivatives are known for their non-planar structures, where the two phenyl rings are twisted out of the plane of the central carbonyl group. This twist is a result of steric hindrance between the ortho-hydrogen atoms of the phenyl rings. The dihedral angles, which describe the rotation of the phenyl rings relative to the carbonyl plane, are key parameters in defining the conformation.

For this compound, the substituents on the phenyl rings will influence the preferred dihedral angles. The acetoxy group at the 3-position and the fluorine atoms at the 3' and 4' positions are not expected to introduce significant steric bulk in the ortho positions, but they can influence the electronic properties and intermolecular interactions that may favor certain conformations in a condensed phase.

Conformational searches can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. These searches systematically explore the potential energy surface of the molecule by rotating its flexible bonds, such as those connecting the phenyl rings to the carbonyl carbon. The resulting energy profile reveals the low-energy conformers and the energy barriers between them.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 30 | -35 | 0.00 |

| Local Minimum 1 | -32 | 33 | 0.05 |

| Transition State | 0 | 90 | 3.5 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at a detailed, atomic level. For this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding its reactivity and for designing new synthetic routes or predicting its metabolic fate.

For instance, the hydrolysis of the acetoxy group to a hydroxyl group is a plausible reaction. Computational modeling could elucidate the mechanism of this hydrolysis, whether it proceeds through an acid-catalyzed or base-catalyzed pathway. By mapping the potential energy surface of the reaction, researchers can identify the structures of the reactants, intermediates, transition states, and products.

The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. A lower activation energy implies a faster reaction rate. Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state indeed connects the desired reactants and products.

These computational studies can provide a deeper understanding of the factors controlling the reactivity of this compound, such as the electronic effects of the fluorine substituents on the stability of intermediates and transition states.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

As a functionalized benzophenone (B1666685), 3-Acetoxy-3',4'-difluorobenzophenone serves as a valuable intermediate in multi-step organic synthesis. The difluorobenzophenone moiety is a recognized structural motif in the development of pharmaceuticals and agrochemicals, where the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the target molecule. chemimpex.com

The compound's structure offers multiple reactive sites for chemical modification:

The Acetoxy Group: This ester group can be readily hydrolyzed to a phenolic hydroxyl group. This transformation unmasks a nucleophilic site that can be used for subsequent reactions, such as etherification or the formation of new ester linkages. This two-step functionalization allows for the controlled introduction of complexity into a target molecule.

The Aromatic Rings: The fluorine-substituted ring is activated towards nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of polyether synthesis. core.ac.uk The other ring can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing carbonyl and acetoxy groups.

The Carbonyl Group: The ketone functionality can be subjected to a variety of classic organic reactions, including reduction to an alcohol, reductive amination to form an amine, or Wittig-type reactions to create carbon-carbon double bonds.

This combination of reactive sites makes this compound a strategic precursor for creating complex molecular architectures with precisely controlled functionalities.

Precursor in Polymer Chemistry Research

In the field of materials science, difluorobenzophenones are critical monomers for the synthesis of high-performance thermoplastics known as poly(aryl ether ketone)s (PAEKs). The most prominent member of this family is poly(ether ether ketone) (PEEK), prized for its exceptional thermal stability, chemical resistance, and mechanical strength. wright.edunih.gov

PEEK is traditionally synthesized via a nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone (B49673) and a bisphenolate salt, such as that derived from hydroquinone. wright.eduwikipedia.orggoogle.com However, research has increasingly focused on creating PEEK analogues with tailored properties, such as improved solubility and processability, or with specific functionalities integrated into the polymer backbone. researchgate.netacs.org

This is achieved by incorporating different isomers of difluorobenzophenone or functionalized derivatives as co-monomers. For example, using isomers like 3,5-difluorobenzophenone can disrupt the polymer's crystallinity, leading to enhanced solubility in common organic solvents. researchgate.netwright.edu

This compound fits into this research paradigm as a "pre-functionalized" monomer. By incorporating it into a polymerization reaction, the acetoxy group becomes a pendant functionality along the PEEK backbone. This allows for post-polymerization modification, where the acetoxy group can be converted into other functional groups, enabling the creation of specialized PEEK derivatives for applications such as:

Membranes for gas separation or filtration.

Biocompatible materials for medical implants. nih.gov

Polymer-supported catalysts.

The use of such modified monomers allows for precise control over the final properties of the polymer. Research into PEEK analogues has shown that varying the monomer composition has a dramatic influence on the material's thermal and physical characteristics.

Table 1: Thermal Properties of PEEK Analogues Synthesized with Different Difluorobenzophenone Isomers

| Polymer System | Tg (°C) | Tc (°C) | Tm (°C) | Td 5% (°C) | Characteristics |

|---|---|---|---|---|---|

| Traditional PEEK | 145 | - | 350 | >500 | Semi-crystalline, limited solubility core.ac.uk |

| PEEK with 35% 2,4-DFBP | 113-152 | 220-230 | 280-320 | - | Semi-crystalline wright.edu |

| Amorphous PEEK (50:50 1:2) | - | - | - | >450 | Amorphous, soluble in NMP researchgate.net |

| PEEK with 3,5-DFBP (homopolymer) | 86-129 | 156-210 | 252-254 | 330-500 | Semi-crystalline, soluble wright.edu |

Tg = Glass Transition Temperature; Tc = Crystallization Temperature; Tm = Melting Temperature; Td 5% = 5% Weight Loss Temperature; 2,4-DFBP = 2,4-difluorobenzophenone; 3,5-DFBP = 3,5-difluorobenzophenone; NMP = N-methyl-pyrrolidinone.

Applications in Photochemistry Research

The benzophenone core structure is one of the most well-studied chromophores in photochemistry. Benzophenone and its derivatives are known to be effective photoinitiators and photosensitizers due to their ability to absorb UV radiation and transition to an excited triplet state. This property is harnessed in applications like UV-curable coatings, inks, and adhesives. chemimpex.com

Research on related compounds, such as 3,4-difluorobenzophenone, highlights their utility in studying photochemical reactions and developing advanced materials with specific optical properties. chemimpex.com The presence and position of substituents on the aromatic rings can significantly modulate the photochemical behavior of the benzophenone core.

By general connection, this compound is of interest in photochemistry for several reasons:

Modulated Photophysics: The electron-donating acetoxy group and the electron-withdrawing fluorine atoms can influence the energy levels of the molecule's excited states and its UV absorption spectrum. This allows for the fine-tuning of its photosensitizing properties.

Photo-cleavage Potential: The acetoxy group could potentially be involved in photochemical reactions, offering a pathway to light-induced deprotection or modification of materials.

Building Block for Photosensitive Polymers: As a monomer, it can be used to synthesize polymers with built-in photoactive sites, creating materials that can be cross-linked or modified upon exposure to UV light.

Therefore, while specific studies on this compound are highly specialized, its structure suggests a strong potential for application in fields requiring precise control over light-induced chemical processes, drawing from the extensive research on the photochemistry of functionalized benzophenones. chemimpex.com

Structure Activity Relationship Studies and Derivative Exploration

Comparative Investigations of Isomeric Acetoxy-Difluorobenzophenones (e.g., 2-Acetoxy-3',4'-difluorobenzophenone, 3-Acetoxy-2',5'-difluorobenzophenone)

The biological and chemical properties of acetoxy-difluorobenzophenones are profoundly influenced by the specific placement of the acetoxy and fluorine substituents on the aromatic rings. While direct comparative studies detailing the activity of 3-Acetoxy-3',4'-difluorobenzophenone against its specific isomers like 2-Acetoxy-3',4'-difluorobenzophenone or 3-Acetoxy-2',5'-difluorobenzophenone are not extensively detailed in available literature, the principles of medicinal chemistry allow for well-founded postulations on their differential activities.

The position of the fluorine atoms, which are strongly electron-withdrawing, significantly alters the electronic environment of the benzophenone (B1666685) core. This modification can impact the molecule's ability to participate in crucial interactions, such as hydrogen bonding or π-π stacking, within a biological target like an enzyme's active site. The introduction of fluorine can enhance specificity in protein-ligand binding. mq.edu.aumq.edu.au

| Isomeric Feature | Potential Impact on Molecular Properties | Anticipated Biological Consequence |

|---|---|---|

| Positional Shift of Acetoxy Group (e.g., 2- vs. 3-position) | Alters steric hindrance around the carbonyl bridge and proximity to other substituents. Can influence intramolecular hydrogen bonding potential after hydrolysis to a hydroxyl group. | May affect binding affinity and orientation within a target protein. Can alter the rate of metabolic activation (hydrolysis). |

| Positional Shift of Fluoro Groups (e.g., 3',4'- vs. 2',5'-) | Changes the overall dipole moment and electronic distribution across the phenyl ring. Modifies the electrostatic potential of the molecule. | Can fine-tune interactions with polar residues in a binding pocket, potentially increasing potency or selectivity. mq.edu.au |

| Combined Isomeric Variation | Each unique combination of substituent positions creates a distinct molecule with a unique three-dimensional shape, charge distribution, and reactivity. | Leads to a unique structure-activity relationship (SAR) profile, where one isomer may be a potent agent while another is inactive. nih.gov |

Systematic Modification of the Benzophenone Scaffold for Specific Research Objectives

The benzophenone structure serves as a versatile scaffold for systematic modification to develop agents for various research objectives. nih.gov Scientists modify the core structure to generate novel derivatives with enhanced potency, selectivity, or novel mechanisms of action. This process often involves the introduction, removal, or repositioning of different functional groups to probe interactions with a biological target.

Key strategies for modification include:

Halogenation: Introducing fluorine atoms, as seen in this compound, is a common tactic to modulate electronic properties and improve metabolic stability and binding affinity. mq.edu.au

Hydroxylation/Acetoxylation: The presence and position of hydroxyl groups are crucial for the activity of many natural benzophenones. nih.gov Acetoxylation can serve as a prodrug strategy, improving bioavailability.

Addition of Heterocyclic Moieties: Novel benzophenone derivatives are often synthesized by incorporating heterocyclic rings, such as thiazole. mdpi.comnih.gov This molecular hybridization aims to combine the pharmacophoric features of both structures to create agents with enhanced or dual-action properties, for instance, in the development of new anti-inflammatory drugs. mdpi.comnih.gov

Linking to Other Pharmacophores: The benzophenone moiety can be tethered to other known active molecules to create hybrid compounds. For example, derivatives have been linked with moieties like stavudine (B1682478) to create agents with potent anticancer activity. nih.gov

These systematic modifications are guided by research objectives targeting a wide array of diseases. nih.gov

| Modification Strategy | Example Derivative Class | Primary Research Objective | Reference |

|---|---|---|---|

| Fluorination | Fluorinated benzophenones | Agents for Alzheimer's disease (BACE-1 inhibition) | nih.gov |

| Heterocyclic Hybridization | Benzophenone-thiazole derivatives | Anti-inflammatory agents (COX inhibition) | mdpi.comnih.gov |

| Addition of Amine Groups | Morpholino and thiomorpholino benzophenones | Anticancer / Cytotoxic agents | nih.gov |

| Linkage to Nucleosides | Benzophenone-stavudine derivatives | Anticancer agents for various cell lines | nih.gov |

| General Derivatization | Various substituted benzophenones | Antitumor, antimicrobial, antiviral, antihyperlipidemic activities | nih.govrsc.org |

Development and Study of Novel Fluorinated Benzophenone Derivatives

The development of novel fluorinated benzophenone derivatives is a particularly active area of research, driven by the unique properties that fluorine imparts upon organic molecules. mq.edu.au The synthesis of new fluorinated benzophenone synthons is undertaken to create fragments that may offer enhanced specificity in protein-ligand interactions. mq.edu.aumq.edu.au

Research has focused on developing and synthesizing ranges of new fluorinated benzophenone analogs to assess their potential as therapeutic agents. For instance, studies have evaluated novel fluorinated derivatives for their cytotoxic and anti-proliferative effects against human cancer cell lines, such as cervical carcinoma (KB-3-1) and triple-negative breast cancer (MDA-MB-231). bohrium.comresearchgate.net In some cases, newly synthesized compounds have demonstrated excellent cytotoxicity against these cell lines. bohrium.com

The strategic incorporation of fluorine can lead to compounds with improved biological potency. For example, a para-fluoro-containing benzophenone derivative showed promising inhibitory effects against interleukin-6 (IL-6) with a low IC₅₀ value, indicating high potency. nih.gov Similarly, other fluorinated benzophenones have been investigated as multipotent agents for Alzheimer's disease, showing good potency in inhibiting the BACE1 enzyme. nih.gov While many synthetic strategies for creating diverse fluorinated benzophenones have been reported, the biological activity for many of these new structures has not yet been fully investigated, highlighting a promising frontier for future drug discovery and medicinal chemistry research. nih.gov

Q & A

Q. Basic Characterization

- NMR Spectroscopy : -NMR identifies acetoxy protons (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). -NMR resolves fluorine environments (δ -110 to -125 ppm) .

- FTIR : C=O stretching (~1700 cm) and C-F vibrations (~1200 cm) confirm functional groups .

Challenges : Overlapping signals from ortho/para fluorine substituents complicate integration; deuterated solvents (e.g., DMSO-d) improve resolution .

How do fluorine substituents affect the spectral analysis of this compound compared to non-fluorinated analogs?

Advanced Spectral Analysis

Fluorine’s electronegativity induces deshielding and splitting patterns:

- EPR Studies : Fluorine nuclei generate hyperfine splitting (e.g., γ = 7.50 gauss in 4,4'-difluorobenzophenone anion radicals) .

- X-ray Crystallography : Fluorine’s van der Waals radius (1.47 Å) influences crystal packing, detectable via single-crystal diffraction .

Comparative Data : Non-fluorinated benzophenones lack split -NMR peaks and exhibit simpler aromatic proton environments .

What are the primary research applications of this compound in pharmaceutical development?

Q. Basic Applications

- Proteomics : Acts as a photoaffinity labeling agent due to its ketone moiety, enabling protein interaction studies .

- Drug Intermediates : Serves as a precursor for fluorinated NSAIDs (e.g., diflunisal analogs) via hydrolysis of the acetoxy group .

What strategies are employed to resolve conflicting data in reaction mechanisms involving this compound?

Q. Advanced Mechanistic Analysis

- Isotopic Labeling : -tracing in acetoxy hydrolysis clarifies nucleophilic vs. electrophilic pathways .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states for fluorination steps, reconciling experimental kinetics with theoretical barriers .

Case Study : Discrepancies in oxidation rates (e.g., iodine/DMSO vs. KMnO) are resolved by identifying solvent-dependent radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。